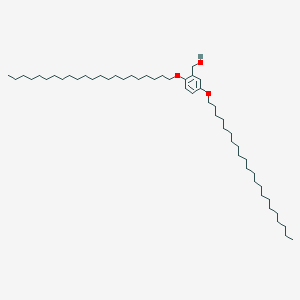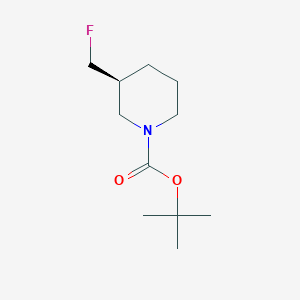![molecular formula C10H16INO4 B13910884 tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and an oxolanone ring
Méthodes De Préparation
The synthesis of tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as hydrogen chloride gas for deprotection and various organic solvents for the reaction steps .
Analyse Des Réactions Chimiques
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolanone ring.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as exposure to hydrogen chloride gas.
Common reagents used in these reactions include hydrogen chloride gas, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving carbamate compounds.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxolanone ring and tert-butyl carbamate group can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(3S,5S)-5-(bromomethyl)-2-oxooxolan-3-yl]carbamate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
tert-butyl N-[(3S,5S)-5-(chloromethyl)-2-oxooxolan-3-yl]carbamate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodomethyl group, which can participate in unique substitution reactions compared to its bromomethyl and chloromethyl analogs .
Propriétés
Formule moléculaire |
C10H16INO4 |
|---|---|
Poids moléculaire |
341.14 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H16INO4/c1-10(2,3)16-9(14)12-7-4-6(5-11)15-8(7)13/h6-7H,4-5H2,1-3H3,(H,12,14)/t6-,7-/m0/s1 |
Clé InChI |
MHDLRVDHFSLXGO-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1=O)CI |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(OC1=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)








![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)


![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)

